(1-Methyl-1H-pyrrol-2-yl)boronic acid

Catalog No.
S1923972
CAS No.
911318-81-5
M.F
C5H8BNO2
M. Wt
124.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Methyl-1H-pyrrol-2-yl)boronic acid

CAS Number

911318-81-5

Product Name

(1-Methyl-1H-pyrrol-2-yl)boronic acid

IUPAC Name

(1-methylpyrrol-2-yl)boronic acid

Molecular Formula

C5H8BNO2

Molecular Weight

124.94 g/mol

InChI

InChI=1S/C5H8BNO2/c1-7-4-2-3-5(7)6(8)9/h2-4,8-9H,1H3

InChI Key

SQQUTQRHEXZYNO-UHFFFAOYSA-N

SMILES

B(C1=CC=CN1C)(O)O

Canonical SMILES

B(C1=CC=CN1C)(O)O

(1-Methyl-1H-pyrrol-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyrrole ring. Its molecular formula is C6H8BNO2C_6H_8BNO_2, and it features a methyl group at the nitrogen of the pyrrole, which enhances its solubility and reactivity. The compound is often utilized in organic synthesis, particularly in cross-coupling reactions, due to its ability to form stable bonds with various electrophiles.

(1-Methyl-1H-pyrrol-2-yl)boronic acid itself is not directly involved in biological systems and does not have a specific mechanism of action. Its significance lies in its role as a precursor for the synthesis of more complex molecules with potential biological activities [].

Medicinal Chemistry

  • Target Discovery and Drug Development

    The pyrrole ring is a common scaffold in many biologically active molecules. (1-Methyl-1H-pyrrol-2-yl)boronic acid could serve as a building block for the synthesis of novel drug candidates. By incorporating this molecule into larger structures, researchers can explore its potential interaction with specific biological targets, potentially leading to new treatments for various diseases [PubChem, National Institutes of Health (.gov) ].

  • Molecular Probes

    The unique structure of (1-Methyl-1H-pyrrol-2-yl)boronic acid could be valuable for designing molecular probes to study biological processes. The boron atom can participate in specific interactions with biomolecules, allowing researchers to track or manipulate cellular activities [ScienceDirect, Application of boronic acids in medicinal chemistry ].

Organic Chemistry

  • Cross-Coupling Reactions

    (1-Methyl-1H-pyrrol-2-yl)boronic acid can be used as a reactant in Suzuki-Miyaura cross-coupling reactions, a powerful tool in organic synthesis. This reaction allows researchers to efficiently form carbon-carbon bonds between the boronic acid and another organic molecule, enabling the creation of complex organic structures with desired functionalities [Organic Letters, Recent Advances in the Suzuki-Miyaura Coupling Reaction ].

  • Development of New Functional Materials

    The combination of a pyrrole ring and a boronic acid moiety in (1-Methyl-1H-pyrrol-2-yl)boronic acid offers interesting possibilities for material science. Researchers might explore its potential for applications in areas like organic electronics or the design of novel polymers with specific properties [Chemical Reviews, Boronic Acids as Versatile Building Blocks in Polymer and Materials Science ].

(1-Methyl-1H-pyrrol-2-yl)boronic acid is primarily involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal for the formation of biaryl compounds. In these reactions, it reacts with aryl halides in the presence of palladium catalysts to yield coupled products. The general reaction can be represented as follows:

R2B 1 Methyl 1H pyrrol 2 yl +R1XPdR1R2B 1 Methyl 1H pyrrol 2 yl +HX\text{R}_2\text{B 1 Methyl 1H pyrrol 2 yl }+\text{R}_1\text{X}\xrightarrow{\text{Pd}}\text{R}_1\text{R}_2\text{B 1 Methyl 1H pyrrol 2 yl }+\text{HX}

where R1R_1 represents an aryl or vinyl group and XX is a halide.

Additionally, it can participate in other reactions such as C-H activation and Michael additions, expanding its utility in synthetic chemistry .

The synthesis of (1-Methyl-1H-pyrrol-2-yl)boronic acid typically involves several methods:

  • Direct Boronation: This method involves the reaction of 1-methylpyrrole with boron reagents under controlled conditions.
  • Suzuki Coupling: Using commercially available boronic acids and 1-methylpyrrole derivatives, this method allows for the introduction of various substituents onto the pyrrole ring.
  • Functionalization of Pyrrole: Starting from 1-methylpyrrole, various functional groups can be introduced followed by boronation to yield the desired boronic acid.

(1-Methyl-1H-pyrrol-2-yl)boronic acid has several applications:

  • Organic Synthesis: It serves as a crucial building block in the synthesis of complex organic molecules through cross-coupling reactions.
  • Pharmaceutical Development: Its derivatives are being explored for potential therapeutic applications, particularly in oncology.
  • Material Science: Used in creating functionalized polymers and materials due to its reactivity and ability to form stable bonds with other organic moieties .

Interaction studies involving (1-Methyl-1H-pyrrol-2-yl)boronic acid focus on its binding properties with various biological targets. These studies often utilize techniques such as:

  • Nuclear Magnetic Resonance (NMR): To analyze interactions at a molecular level.
  • Surface Plasmon Resonance (SPR): For real-time monitoring of binding events between the boronic acid and target proteins.

Such studies aim to elucidate the compound's role in biological systems and its potential as a therapeutic agent .

Several compounds share structural similarities with (1-Methyl-1H-pyrrol-2-yl)boronic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
5-Cyano-1-methylpyrrol-2-boronic acidPyrrole-based Boronic AcidContains a cyano group enhancing electronic properties
3-Pyridineboronic AcidPyridine-based Boronic AcidExhibits different reactivity patterns compared to pyrroles
4-BoronophenylalanineAmino Acid DerivativeIncorporates an amino acid structure influencing biological activity
2-Thiopheneboronic AcidThiophene-based Boronic AcidDifferent heterocyclic framework affecting solubility and reactivity

The unique aspect of (1-Methyl-1H-pyrrol-2-yl)boronic acid lies in its specific substitution pattern on the pyrrole ring, which influences its reactivity and potential applications in medicinal chemistry compared to other boronic acids.

Wikipedia

(1-Methyl-1H-pyrrol-2-yl)boronic acid

Dates

Modify: 2023-08-16

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